

Spectroscopic Properties of Quinoline Yellow: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline Yellow (QY) is a synthetic dye belonging to the quinophthalone class. It exists in two primary forms: a water-soluble version (WS, C.I. 47005, Acid Yellow 3) and a spirit-soluble, water-insoluble version (SS, C.I. 47000, Solvent Yellow 33). The water-soluble form is a mixture of the sodium salts of mono-, di-, and trisulfonated 2-(2-quinolyl)indan-1,3-dione.[1][2] The spirit-soluble form is the unsulfonated parent compound.[3] This guide provides a detailed overview of the core spectroscopic properties of both forms of **Quinoline Yellow**, essential for their application in research, analytics, and development.

As **Quinoline Yellow** is a synthetic colorant primarily used in food, drugs, and cosmetics, it does not have a known biological signaling pathway. Therefore, this guide presents a detailed experimental workflow for its spectroscopic characterization.

Spectroscopic Data

The following tables summarize the key spectroscopic data for the water-soluble (WS) and spirit-soluble (SS) forms of **Quinoline Yellow**.

Table 1: UV-Visible Absorption Spectroscopy Data



Form	C.I. Number	Solvent	λmax (nm)	Molar Absorptivit y (ε) (L·mol ⁻¹ ·cm	Reference
Quinoline Yellow WS	47005	Water	411-416	Not specified	[1][4]
Aqueous Solution	~414	Not specified	[2]		
Water	289, 412	Not specified	[5]	_	
Quinoline Yellow SS	47000	Nonpolar organic solvents	Not specified	Not specified	[3]
Methanol	413	22,700	[6]		

Table 2: Fluorescence Spectroscopy Data

Quantitative fluorescence data such as emission maxima, quantum yields, and Stokes shifts are not widely available in the literature for specific **Quinoline Yellow** C.I. numbers. However, studies on related quinoline derivatives indicate that these compounds are fluorescent, and their emission properties are highly dependent on the solvent environment.[7]

Form	C.I. Number	Solvent	Excitati on λ (nm)	Emissio n λ (nm)	Quantu m Yield (ΦF)	Stokes Shift (nm)	Referen ce
Quinoline Yellow (general)	Not specified	Various	Solvent- depende nt	Solvent- depende nt	Not available	Not available	[7]

Table 3: NMR and Mass Spectrometry Data

Detailed ¹H and ¹³C NMR spectra and mass spectra for the specific C.I. structures of **Quinoline Yellow** are not readily available in public databases. A reference to a ¹³C-NMR spectrum for



Quinoline Yellow has been noted in the literature, but the data is not provided.[8] Analysis would typically be performed on the specific sulfonated components of the WS form or the parent molecule of the SS form.

Technique	Form	Key Information	Reference
¹³ C NMR	Quinoline Yellow	Mentioned in literature, but spectrum not shown.	[8]
Mass Spectrometry	Quinoline Yellow WS	The principal component has a molecular weight of 477.38 g/mol (disodium salt).	[1][2]
Mass Spectrometry	Quinoline Yellow SS	Molecular weight of 273.29 g/mol .	[3]

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses of **Quinoline Yellow** are provided below.

UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for determining the absorption spectrum and molar absorptivity of **Quinoline Yellow**.

- a. Materials and Equipment:
- · Quinoline Yellow WS or SS standard
- Appropriate solvent (e.g., deionized water for WS, methanol or ethanol for SS)
- Volumetric flasks and pipettes
- Dual-beam UV-Vis spectrophotometer



Quartz cuvettes (1 cm path length)

b. Procedure:

- Stock Solution Preparation: Accurately weigh a precise amount of Quinoline Yellow and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 100 μM).
- Serial Dilutions: Prepare a series of standard solutions of decreasing concentrations from the stock solution using serial dilutions.
- Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the wavelength range for scanning (e.g., 300-600 nm).
- Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum.
- Sample Measurement: Starting with the most dilute solution, rinse the cuvette with the sample solution, then fill the cuvette and place it in the spectrophotometer. Record the absorbance spectrum. Repeat for all standard solutions.
- Data Analysis: Determine the wavelength of maximum absorbance (λmax). Using the absorbance value at λmax for each standard solution, create a calibration curve by plotting absorbance versus concentration. The molar absorptivity (ε) can be calculated from the slope of the line according to the Beer-Lambert law (A = εbc), where A is absorbance, b is the path length (1 cm), and c is the concentration.[9][10]

Fluorescence Spectroscopy

This protocol describes the measurement of fluorescence excitation and emission spectra.

- a. Materials and Equipment:
- **Quinoline Yellow** solution of known, low concentration (absorbance at excitation λ should be < 0.1)
- Appropriate solvent



- Spectrofluorometer
- Quartz cuvettes (4-sided clear for right-angle detection)
- b. Procedure:
- Sample Preparation: Prepare a dilute solution of **Quinoline Yellow** in the desired solvent.
- Spectrofluorometer Setup: Turn on the instrument and allow the lamp to stabilize.
- Emission Spectrum:
 - Set the excitation wavelength to the known λmax from the UV-Vis spectrum.
 - Scan a range of emission wavelengths longer than the excitation wavelength (e.g., 420-700 nm).
 - The resulting spectrum will show the fluorescence emission profile, and the peak represents the emission maximum (λem).
- Excitation Spectrum:
 - Set the emission monochromator to the determined λem.
 - Scan a range of excitation wavelengths (e.g., 300-500 nm).
 - The resulting spectrum should resemble the absorption spectrum of the dye.[11]
- Data Analysis: From the spectra, determine the λem and the excitation maximum. The Stokes shift is the difference in nanometers between the excitation maximum and the emission maximum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This general protocol can be adapted for **Quinoline Yellow**.

- a. Materials and Equipment:
- Quinoline Yellow sample (5-25 mg for ¹H, 20-50 mg for ¹³C)



- Deuterated solvent (e.g., D₂O for WS, CDCl₃ or DMSO-d₆ for SS)
- NMR tube and cap
- NMR spectrometer
- b. Procedure:
- Sample Preparation: Dissolve the **Quinoline Yellow** sample in approximately 0.6-0.7 mL of the appropriate deuterated solvent in a clean vial.[12]
- Filtering: Filter the solution through a pipette with a small plug of glass wool into the NMR tube to remove any particulate matter.
- Analysis: Place the NMR tube in the spectrometer. The experiment involves locking onto the deuterium signal of the solvent, shimming to optimize the magnetic field homogeneity, tuning the probe, and acquiring the data.[12]

Mass Spectrometry (MS)

This is a general protocol for the analysis of synthetic dyes using LC-MS.

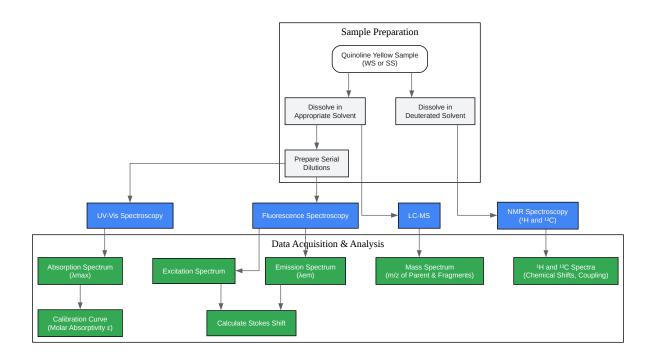
- a. Materials and Equipment:
- Quinoline Yellow solution
- Appropriate solvents for mobile phase (e.g., acetonitrile, water with formic acid or ammonium formate)
- Liquid chromatography-mass spectrometry (LC-MS) system with an electrospray ionization (ESI) source
- b. Procedure:
- Sample Preparation: Prepare a dilute solution of the dye in a solvent compatible with the mobile phase.
- LC-MS Analysis:



- Inject the sample into the LC system. Chromatographic separation is achieved using a suitable column (e.g., C18) and a gradient elution program.
- The eluent is introduced into the ESI source of the mass spectrometer.
- Mass spectra are acquired in either positive or negative ion mode. For the sulfonated WS form, negative ion mode is typically more effective.[13]
- Data Analysis: The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the parent ion and any fragments, which can be used to confirm the molecular weight and structural features of the dye.

Visualizations Experimental Workflow for Spectroscopic Characterization of Quinoline Yellow





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Caption: Workflow for the spectroscopic characterization of **Quinoline Yellow**.

Conclusion

This guide provides a foundational understanding of the spectroscopic properties of **Quinoline Yellow** (WS and SS). While comprehensive data for some advanced spectroscopic techniques are not readily available in published literature, the provided protocols offer a robust framework for researchers to obtain this data experimentally. The clear distinction between the water-



soluble and spirit-soluble forms is critical for accurate analysis and application. The experimental workflow diagram serves as a practical guide for the systematic characterization of these widely used dyes.

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